Technical Whitepaper: N-(Heptadecanoyl)-Sphing-4-enine-1-phosphocholine (17:0 SM)
Technical Whitepaper: N-(Heptadecanoyl)-Sphing-4-enine-1-phosphocholine (17:0 SM)
Executive Summary
N-(heptadecanoyl)-sphing-4-enine-1-phosphocholine, commonly referred to as 17:0 Sphingomyelin (17:0 SM) , is a non-canonical sphingolipid utilized primarily as an internal standard in quantitative lipidomics. Unlike the abundant even-chain sphingomyelins (d18:1/16:0, d18:1/24:0) found in mammalian cell membranes, the odd-chain C17:0 fatty acid moiety renders this molecule distinguishable by mass spectrometry, theoretically allowing for precise normalization of extraction efficiency and ionization response.
However, recent high-sensitivity profiling has challenged the assumption that 17:0 SM is purely exogenous. Trace endogenous levels have been detected in human plasma, necessitating rigorous blank subtraction and validation during assay development. This guide details the physicochemical properties, validated analytical protocols, and critical handling requirements for 17:0 SM in drug development and membrane biophysics.
Part 1: Chemical Identity & Structural Analysis[1]
Structural Composition
The molecule consists of a sphingosine backbone (d18:[1]1) acylated with heptadecanoic acid (C17:0) at the sn-2 amine position, with a phosphocholine headgroup at the C1 hydroxyl.
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IUPAC Name: N-heptadecanoyl-D-erythro-sphingosylphosphorylcholine
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Common Name: SM(d18:1/17:0)
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Molecular Formula: C₄₀H₈₁N₂O₆P
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Molecular Weight: 717.06 g/mol (Exact Mass: 716.5832)
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CAS Number: 121999-64-2
Physicochemical Properties
| Property | Value / Characteristic |
| Physical State | White powder (lyophilized) |
| Solubility | Soluble in Chloroform:Methanol (2:1), Methanol, Ethanol. Poorly soluble in water. |
| Phase Transition (Tm) | ~42–43°C (Interpolated). Note: C16 SM Tm is ~41°C; C18 SM Tm is ~45°C. The odd chain introduces packing defects that may slightly lower Tm relative to the C18 homolog. |
| Critical Micelle Conc. (CMC) | Low (nM range), similar to C16 SM. Forms bilayers/vesicles readily above CMC. |
| Hydrophobicity (LogP) | ~12–14 (Estimated). Highly lipophilic tail region. |
Structural Visualization
The following diagram illustrates the three distinct domains of the 17:0 SM molecule: the hydrophobic tail (Fatty Acid + Sphingosine chain), the interfacial amide linkage, and the polar headgroup.
Figure 1: Structural decomposition of SM(d18:1/17:0). The phosphocholine headgroup generates the characteristic m/z 184 product ion in positive ion mode.
Part 2: Biological Context & Utility
The "Internal Standard" Paradox
For decades, 17:0 SM was the "gold standard" exogenous control for sphingomyelin quantification because mammalian sphingolipid biosynthesis heavily favors even-chain fatty acids (C16, C18, C20, C22, C24).
Expert Insight: While 17:0 SM is excellent for cellular lipidomics (where odd-chain species are virtually absent), it must be used with caution in plasma lipidomics . Recent high-sensitivity LC-MS/MS studies have identified trace endogenous levels of SM(d18:1/17:0) in human plasma, likely derived from dietary sources (dairy/ruminant fats) or gut microbial metabolism.
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Protocol Adjustment: If analyzing plasma, a deuterated standard (e.g., d18:1/18:1-d9 SM) is superior. If 17:0 SM must be used, a "double blank" (matrix without spike) is required to subtract the endogenous baseline.
Membrane Biophysics
In biophysical studies, 17:0 SM is used to probe the effect of chain length mismatch on membrane domains.
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Cholesterol Interaction: Like C16 SM, 17:0 SM interacts strongly with cholesterol to form Liquid-Ordered (
) phases (lipid rafts). -
Chain Packing: The odd-numbered carbon chain creates a "packing defect" at the bilayer center compared to even-chain counterparts. This property is exploited in fluorescence quenching studies to determine the depth of membrane penetrants.
Part 3: Analytical Methodologies
Mass Spectrometry (LC-MS/MS)
The quantification of 17:0 SM relies on Multiple Reaction Monitoring (MRM) in positive electrospray ionization (+ESI) mode.
Validated MRM Transitions
| Analyte | Precursor Ion ( | Product Ion | Collision Energy (eV) | Notes |
| SM(d18:1/17:0) | 717.6 | 184.1 | 30–40 | Quantifier (Phosphocholine) |
| SM(d18:1/17:[2][3][4]0) | 717.6 | 264.3 | 45–50 | Qualifier (Sphingosine backbone - water) |
| SM(d18:1/17:0) | 739.6 | 184.1 | 35 | Sodium Adduct |
Critical Technical Note: The transition 717.6 -> 184.1 is not unique to 17:0 SM if chromatographic resolution is poor. Isotopic overlap from the M+2 peak of SM(d18:1/16:0) (Mass ~703 + 2 = 705) is negligible, but interference from PC(34:1) isotopes or other isobaric species must be ruled out by retention time.
Sample Preparation Workflow
The following Graphviz workflow outlines the recommended extraction protocol (Modified Bligh-Dyer) for ensuring recovery of this amphipathic lipid.
Figure 2: Lipidomics extraction workflow. Spiking 17:0 SM prior to extraction is crucial for correcting extraction losses.
Part 4: Synthesis & Stability
Synthetic Route
Commercial 17:0 SM is typically produced via semi-synthesis:
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Starting Material: Sphingosylphosphorylcholine (SPC), derived from the acidic hydrolysis of natural sphingomyelin (removing the N-acyl chain).[5]
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Acylation: SPC is reacted with Heptadecanoic acid N-hydroxysuccinimide ester (or using DCC/DMAP coupling) in an organic solvent (e.g., dry dichloromethane) with a tertiary amine base.
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Purification: Silica gel chromatography is used to remove excess fatty acid and unreacted SPC.
Storage and Handling
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Storage: -20°C in powder form. Solutions in chloroform should be stored at -20°C or -80°C in glass vials with Teflon-lined caps.
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Stability: Stable for >1 year if protected from humidity.
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Solvent Caution: Avoid storing in pure methanol for extended periods at room temperature to prevent potential transmethylation (though SM is more resistant to this than Glycerophospholipids).
References
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LIPID MAPS® Structure Database. LMSP03010044: SM(d18:1/17:0).[6][7] Lipid Maps.[11] [Link]
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Cifkova, E., et al. (2012). Lipidomic analysis of human plasma: Comparison of different extraction methods. Journal of Chromatography A. (Discusses extraction efficiencies for SM species). [Link]
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Slotte, J.P. (2013). Biological functions of sphingomyelins.[12] Progress in Lipid Research. (Review of SM biophysics and cholesterol interaction). [Link]
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Kasumov, T., et al. (2015). Quantification of Sphingolipids in Plasma by LC-MS/MS.[4] Methods in Molecular Biology. (Details the use and limitations of odd-chain internal standards). [Link]
Sources
- 1. Sphingomyelin Metabolism: Implications in Disease and Health - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Integrated lipids biomarker of the prediabetes and type 2 diabetes mellitus Chinese patients [frontiersin.org]
- 3. ro.uow.edu.au [ro.uow.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosylphosphorylcholine (SPC) is a substrate for the Pseudomonas aeruginosa phospholipase C/sphingomyelinase, PlcH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. LIPID MAPS [lipidmaps.org]
- 8. avantiresearch.com [avantiresearch.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. N-(nonadecanoyl)-sphing-4-enine-1-phosphocholine | C42H85N2O6P | CID 52931171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
